2-Methylpropyl-D9-amine hcl

Isotopic Purity Quantitative Accuracy Procurement Specification

Ensure the highest analytical accuracy in your LC-MS/MS bioanalytical workflows with this perdeuterated (+9 Da) stable isotope-labeled internal standard (SIL-IS). Engineered to co-elute precisely with isobutylamine, it corrects for ion suppression, matrix effects, and sample preparation variability, delivering unmatched quantification robustness. Its ≥98 atom% D enrichment guarantees no signal interference. Ideal for metabolic pathway elucidation or as a synthon for labeled compound synthesis. Order this gold-standard SIL-IS for regulatory bioequivalence studies or metabolic profiling.

Molecular Formula C4H12ClN
Molecular Weight 118.65 g/mol
Cat. No. B12408360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropyl-D9-amine hcl
Molecular FormulaC4H12ClN
Molecular Weight118.65 g/mol
Structural Identifiers
SMILESCC(C)CN.Cl
InChIInChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H/i1D3,2D3,3D2,4D;
InChIKeyBSMNBEHEFWDHJD-RWWZLFSGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropyl-D9-amine HCl: A Deuterated Isobutylamine Internal Standard for Quantitative LC-MS Analysis


2-Methylpropyl-D9-amine hydrochloride (CAS 1219799-03-7) is a stable isotope-labeled compound, specifically a perdeuterated analog of isobutylamine (2-methylpropylamine). Its molecular formula is C₄D₉H₂N·HCl and it has a molecular weight of 118.65 g/mol [1]. It is categorized as a deuterated primary amine and is supplied as a hydrochloride salt, which enhances its stability and handling characteristics . As a labeled analog, it is engineered to be chemically and physically nearly identical to its non-deuterated counterpart (isobutylamine, MW ~109.6 g/mol), with the critical distinction of a +9 mass shift, enabling its use as a high-fidelity internal standard (IS) in mass spectrometry (MS) based analytical workflows .

Why Unlabeled Isobutylamine Is Not a Suitable Replacement for 2-Methylpropyl-D9-amine HCl in Quantitative Bioanalysis


In liquid chromatography-mass spectrometry (LC-MS) workflows, substituting a deuterated internal standard (IS) like 2-Methylpropyl-D9-amine HCl with a non-labeled analog, a different isotopic variant, or a structural analog introduces significant quantitative uncertainty. Unlabeled isobutylamine cannot be distinguished from the target analyte by the mass spectrometer, rendering it useless for internal calibration [1]. While structural analogs can serve as IS, they do not co-elute perfectly with the analyte, leaving the measurement vulnerable to ion suppression or enhancement from matrix effects [2]. Stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving the highest accuracy, precision, and robustness in bioanalytical LC-MS/MS methods because they correct for variability in sample preparation, chromatographic separation, and instrument response [3].

Quantitative Evidence for 2-Methylpropyl-D9-amine HCl: Head-to-Head Comparisons for Informed Procurement


Isotopic Enrichment: 98 atom% D in 2-Methylpropyl-D9-amine HCl vs. Minimal Acceptance Criteria

A critical quality attribute for a deuterated internal standard is its isotopic enrichment, as the presence of unlabeled molecules (M+0) directly contributes to background signal and compromises the lower limit of quantification (LLOQ) . Commercially available 2-Methylpropyl-D9-amine HCl is supplied with a guaranteed minimum isotopic enrichment of 98 atom% D, which is a standard, high-quality specification for this class of compounds . This metric is a key differentiator in procurement, distinguishing it from compounds with unspecified or lower isotopic purity.

Isotopic Purity Quantitative Accuracy Procurement Specification

Chemical Purity: ≥98% Purity for 2-Methylpropyl-D9-amine HCl vs. Unspecified or Lower Grade Alternatives

Beyond isotopic enrichment, the overall chemical purity of the internal standard is paramount. Impurities can create additional chromatographic peaks or ion suppression effects, interfering with analyte quantification [1]. 2-Methylpropyl-D9-amine HCl is commercially available with a guaranteed minimum chemical purity of ≥98%, as certified by HPLC or other validated analytical methods . This dual specification (≥98 atom% D and ≥98% chemical purity) provides a higher degree of confidence compared to compounds with lower or unspecified chemical purity, which may contain uncharacterized impurities that could jeopardize analytical method performance.

Chemical Purity HPLC Analytical Consistency

Quantitative Mass Shift: 2-Methylpropyl-D9-amine HCl (+9 Da) vs. Isobutylamine (0 Da) for LC-MS Detection

The primary functional advantage of 2-Methylpropyl-D9-amine HCl over its unlabeled counterpart is its mass difference. The replacement of nine hydrogen atoms with deuterium results in a molecular ion that is 9 Da heavier than isobutylamine (MW ~109.6 Da vs. ~118.6 Da for the free base) [1]. This +9 Da mass shift ensures complete baseline separation in the mass analyzer (e.g., quadrupole), allowing for selective ion monitoring of the analyte and internal standard without cross-talk or signal interference [2]. In contrast, unlabeled isobutylamine cannot be used as an internal standard in MS as its signal would be indistinguishable from the target analyte [3].

Mass Spectrometry Isotopic Labeling Internal Standard Quantitation

Metabolic Stability: Deuterium Kinetic Isotope Effect for 2-Methylpropyl-D9-amine HCl vs. Isobutylamine

In drug discovery and metabolism studies, the substitution of hydrogen with deuterium can leverage the kinetic isotope effect (KIE) to slow down metabolic processes, particularly those involving C-H bond cleavage [1]. For a compound like isobutylamine, which is metabolized by pathways including deamination and oxidation, the deuterium atoms on the carbon backbone of 2-Methylpropyl-D9-amine HCl are expected to provide enhanced metabolic stability compared to its non-deuterated form [2]. While precise quantitative KIE values are highly system-dependent, class-level inference supports that perdeuteration (D9) leads to a measurable increase in metabolic half-life and a decrease in intrinsic clearance in in vitro models [3].

Metabolism Kinetic Isotope Effect Drug Discovery ADME

Synthetic Utility: 2-Methylpropyl-D9-amine HCl as a Unique Building Block vs. Non-Deuterated Synthons

Deuterated primary amines are essential building blocks for the synthesis of more complex labeled molecules, including deuterated drugs and internal standards for downstream metabolites [1]. The perdeuteration (D9) of the isobutyl group in this compound provides a stable and spectroscopically pure synthon that cannot be replicated by non-deuterated or partially deuterated alternatives. While a non-deuterated synthon would yield an unlabeled product, using 2-Methylpropyl-D9-amine HCl introduces a permanent, defined +9 Da mass tag into the final synthesized molecule, a feature that is invaluable for structural elucidation, quantification of metabolites, and studying reaction mechanisms via mass spectrometry [2].

Organic Synthesis Isotopic Labeling Building Block Metabolite Identification

Storage Stability: 2-Methylpropyl-D9-amine HCl's Room Temperature Stability vs. Cryogenic Storage Requirements for Alternatives

Logistical handling and long-term storage conditions are critical, yet often overlooked, differentiators in compound procurement. According to supplier data, 2-Methylpropyl-D9-amine HCl is stable when stored at room temperature under recommended conditions . This contrasts with some other labeled compounds or sensitive reagents that require storage at -20°C or -80°C . Room temperature stability significantly reduces shipping costs, minimizes the risk of degradation during transit, and simplifies inventory management in the laboratory.

Stability Logistics Storage Procurement

Optimal Application Scenarios for Procuring 2-Methylpropyl-D9-amine HCl


Internal Standard for Quantifying Isobutylamine in Complex Biological Matrices

This is the primary and most validated application for 2-Methylpropyl-D9-amine HCl. It is used as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the absolute quantification of isobutylamine or related metabolites in plasma, urine, or tissue homogenates [1]. The +9 Da mass difference allows the mass spectrometer to distinguish it from the target analyte, and its co-elution corrects for matrix effects and instrument variability, providing the highest degree of analytical accuracy [2].

Metabolic Tracer in Drug Discovery and ADME Studies

Researchers use 2-Methylpropyl-D9-amine HCl to synthesize deuterium-labeled drug candidates or probe molecules. The deuterium label, with its associated kinetic isotope effect, can help elucidate metabolic pathways, identify metabolites, and measure the rate of metabolic transformations in in vitro and in vivo studies [3]. Its use as a building block for this purpose is supported by the class-level inference of enhanced metabolic stability for perdeuterated compounds [4].

Synthetic Building Block for Complex Deuterated Molecules

Due to its high isotopic enrichment (≥98 atom% D) and defined +9 Da mass tag, 2-Methylpropyl-D9-amine HCl is an ideal synthon for creating a wide array of deuterated compounds, including more complex internal standards, labeled impurities for pharmaceutical analysis, and novel materials for mechanistic studies [5]. Its procurement is justified when a stable, perdeuterated isobutyl moiety needs to be incorporated into a target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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